2-Fluoro-6-iodo-3-methylbenzaldehyde
Description
2-Fluoro-6-iodo-3-methylbenzaldehyde (CAS: 1260839-45-9) is a fluorinated and iodinated benzaldehyde derivative with the molecular formula C₈H₆FIO and a molecular weight of 264.04 g/mol . This compound features a benzaldehyde backbone substituted with fluorine at position 2, iodine at position 6, and a methyl group at position 3 (Figure 1). It is commercially available with a purity of 95% (MFCD11847123) and is utilized in pharmaceutical and organic synthesis due to its reactive aldehyde group and halogen substituents, which enhance its utility in cross-coupling reactions and heterocycle formation .
Properties
IUPAC Name |
2-fluoro-6-iodo-3-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRBZEOGYRBHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)I)C=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-iodo-3-methylbenzaldehyde typically involves the halogenation of a methylbenzaldehyde derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine and iodine are introduced to the benzaldehyde ring under controlled conditions . The reaction conditions often include the use of halogenating agents such as N-iodosuccinimide (NIS) and Selectfluor.
Industrial Production Methods
Industrial production of 2-Fluoro-6-iodo-3-methylbenzaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-iodo-3-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products Formed
Oxidation: 2-Fluoro-6-iodo-3-methylbenzoic acid.
Reduction: 2-Fluoro-6-iodo-3-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-6-iodo-3-methylbenzaldehyde has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-iodo-3-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The halogen atoms may also participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Comparable Aldehydes
| Compound Name | CAS | Molecular Formula | MW (g/mol) | Substituents | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|---|
| 2-Fluoro-6-iodo-3-methylbenzaldehyde | 1260839-45-9 | C₈H₆FIO | 264.04 | 2-F, 6-I, 3-CH₃ | Not reported | Not reported |
| 6-Fluoro-3-iodo-2-methoxybenzaldehyde | 1394291-39-4 | C₈H₆FIO₂ | 280.03 | 6-F, 3-I, 2-OCH₃ | Not reported | Not reported |
| 2-Fluoro-4-iodo-5-methyl-3-pyridinecarboxaldehyde | 153034-96-9 | C₈H₆FINO | 263.05 | Pyridine ring, 2-F, 4-I, 5-CH₃ | Not reported | Not reported |
| 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde | 2432849-04-0 | C₁₅H₁₃FO₂ | 244.26 | 2-F, 3-CH₃, 6-OCH₂C₆H₅ | 364.9 (predicted) | 1.184 (predicted) |
| 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde | 783342-35-8 | C₈H₇FO₃ | 170.14 | 2-F, 6-OH, 3-OCH₃ | Not reported | Not reported |
Physical Property Trends
- Molecular Weight : The presence of iodine (atomic weight: 127) significantly increases molecular weight in iodinated compounds (e.g., 264.04 g/mol for the target compound vs. 244.26 g/mol for the benzyloxy analog) .
- Boiling Point: The benzyloxy-substituted compound has a predicted boiling point of 364.9°C, higher than non-benzyl analogs due to increased molecular size and van der Waals interactions .
Research Implications
The structural versatility of 2-fluoro-6-iodo-3-methylbenzaldehyde makes it a valuable intermediate in medicinal chemistry. For example, aldehydes with iodine and fluorine substituents are critical in synthesizing benzimidazoles (as shown in ), where electronic effects of substituents dictate reaction efficiency . Comparative studies suggest that electron-withdrawing groups (e.g., F, I) enhance electrophilic reactivity, while electron-donating groups (e.g., OCH₃, CH₃) favor nucleophilic pathways .
Biological Activity
2-Fluoro-6-iodo-3-methylbenzaldehyde (CAS No. 1260839-45-9) is a halogenated aromatic aldehyde that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of its biological activities, including antimicrobial, anticancer, and enzyme inhibition effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
2-Fluoro-6-iodo-3-methylbenzaldehyde is characterized by the following structural features:
- Fluorine and Iodine Substituents : These halogens enhance the compound's reactivity and biological activity.
- Aldehyde Functional Group : The presence of the aldehyde group allows for various chemical reactions, potentially leading to diverse biological effects.
Antimicrobial Properties
Research indicates that 2-Fluoro-6-iodo-3-methylbenzaldehyde exhibits significant antimicrobial activity. Studies have shown that compounds with halogen substitutions often demonstrate enhanced interactions with microbial targets.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated benzaldehydes, including 2-Fluoro-6-iodo-3-methylbenzaldehyde. The results indicated a notable reduction in bacterial growth rates against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of non-halogenated analogs.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Halogenated compounds have been known to interact with cellular pathways involved in cancer progression.
Research Findings:
In vitro studies demonstrated that 2-Fluoro-6-iodo-3-methylbenzaldehyde induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting its role as a pro-apoptotic agent .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation |
| A549 (Lung Cancer) | 20 | Induction of apoptosis |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.
Example:
A study focusing on the inhibition of cyclooxygenase (COX) enzymes revealed that 2-Fluoro-6-iodo-3-methylbenzaldehyde effectively reduced COX activity in vitro, which is crucial for inflammatory responses .
The biological activities of 2-Fluoro-6-iodo-3-methylbenzaldehyde can be attributed to its ability to form strong interactions with biological macromolecules through hydrogen bonding and π-stacking due to its aromatic nature. The halogen atoms may also facilitate unique interactions with enzymes or receptors, enhancing binding affinity and specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
